Cas no 863028-98-2 (4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid)

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both methylamino and methylthio functional groups, which contribute to its reactivity and versatility in synthetic chemistry. The carboxylic acid moiety enhances its solubility in polar solvents, facilitating further derivatization. This compound may serve as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors or antimicrobial agents. Its well-defined chemical properties and stability under standard conditions make it suitable for controlled reactions in medicinal chemistry. Researchers value this compound for its potential in developing novel therapeutic and agrochemical candidates.
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid structure
863028-98-2 structure
Product Name:4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
CAS No:863028-98-2
MF:C7H9N3O2S
MW:199.230259656906
MDL:MFCD11617313
CID:1038165
PubChem ID:18374856
Update Time:2025-06-22

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
    • 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid
    • 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (ACI)
    • 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
    • MFCD11617313
    • 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylicacid
    • W18007
    • 6-(METHYLIMINO)-2-(METHYLTHIO)-1,6-DIHYDROPYRIMIDINE-5-CARBOXYLIC ACID
    • CS-0061722
    • DTXSID00593245
    • 863028-98-2
    • SCHEMBL16370470
    • AKOS006317701
    • SB55997
    • 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
    • DS-2673
    • DB-076594
    • MDL: MFCD11617313
    • Inchi: 1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10)
    • InChI Key: YULKSKDPASSZNR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(NC)=NC(SC)=NC=1)O

Computed Properties

  • Exact Mass: 199.04200
  • Monoisotopic Mass: 199.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 100.41000
  • LogP: 1.01140

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives
Hisamichi, Hiroyuki; et al, Bioorganic & Medicinal Chemistry, 2005, 13(16), 4936-4951

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 0 °C; overnight, 0 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  20 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor
Liang, Xiaofei; et al, Journal of Medicinal Chemistry, 2017, 60(5), 1793-1816

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  1 h, 35 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 h, rt → reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
Reference
Rational design and development of novel NAE inhibitors for the treatment of pancreatic cancer
Lu, Cheng; et al, Medicinal Chemistry Research, 2023, 32(3), 442-474

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives
Hisamichi, Hiroyuki; et al, Bioorganic & Medicinal Chemistry, 2005, 13(16), 4936-4951

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Raw materials

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Preparation Products

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:863028-98-2)4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
Order Number:A863250
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:40
Price ($):159.0
Email:sales@amadischem.com

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid Related Literature

Additional information on 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid

Recent Advances in the Study of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS: 863028-98-2)

4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS: 863028-98-2) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, with its unique structural features, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potentials. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

Recent studies have focused on the synthesis and characterization of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, with particular emphasis on optimizing its yield and purity. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound. These efforts are crucial for ensuring the reliability of subsequent biological evaluations. Additionally, computational chemistry approaches, such as density functional theory (DFT) calculations, have been utilized to predict the compound's physicochemical properties and reactivity, providing valuable insights for further experimental studies.

The biological activities of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid have been investigated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits promising inhibitory effects against certain enzymes involved in inflammatory and proliferative pathways. For instance, studies have demonstrated its potential as a modulator of protein kinases, which are key targets in cancer therapy. Furthermore, its interaction with other biomolecules, such as nucleic acids and proteins, has been explored to understand its mechanism of action at the molecular level.

In the context of drug development, 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid has been evaluated for its pharmacokinetic and pharmacodynamic properties. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Early-stage preclinical studies have shown favorable results, indicating good bioavailability and low toxicity, which are essential for advancing the compound to clinical trials. However, further optimization and validation are required to address potential challenges related to its stability and formulation.

The therapeutic potential of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid extends beyond oncology. Recent studies have explored its applications in other disease areas, such as infectious diseases and neurodegenerative disorders. For example, its antimicrobial activity against drug-resistant pathogens has been tested, with encouraging results. Additionally, its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease have been investigated, highlighting its versatility as a therapeutic agent.

In conclusion, 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid (CAS: 863028-98-2) represents a promising compound with diverse biological activities and therapeutic potentials. Ongoing research efforts are focused on elucidating its mechanisms of action, optimizing its synthetic routes, and evaluating its efficacy in various disease models. The findings summarized in this briefing underscore the importance of continued investigation into this compound, which may lead to the development of novel therapeutics for a range of medical conditions. Future studies should aim to address the remaining challenges and translate these discoveries into clinical applications.

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Amadis Chemical Company Limited
(CAS:863028-98-2)4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
A863250
Purity:99%
Quantity:1g
Price ($):159.0
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